molecular formula C13H12N4S B14433014 2-Benzoylpyridine thiosemicarbazone CAS No. 82766-13-0

2-Benzoylpyridine thiosemicarbazone

Cat. No.: B14433014
CAS No.: 82766-13-0
M. Wt: 256.33 g/mol
InChI Key: DJSSWOPZTQTBBW-FOWTUZBSSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Benzoylpyridine thiosemicarbazone is an organic compound derived from the condensation of 2-benzoylpyridine and thiosemicarbazide. This compound is known for its versatile coordination chemistry and significant pharmacological activities, including anticancer, antimicrobial, and antiviral properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Benzoylpyridine thiosemicarbazone can be synthesized by reacting 2-benzoylpyridine with thiosemicarbazide in an ethanolic solution. The reaction mixture is typically refluxed for several hours, and the product is obtained by evaporating the solvent . Another method involves the reaction of 2-benzoylpyridine with thiosemicarbazide in methanol in the presence of acetic acid as a catalyst .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings, with optimizations for yield and purity.

Mechanism of Action

Comparison with Similar Compounds

2-Benzoylpyridine thiosemicarbazone is compared with other thiosemicarbazone derivatives such as:

The uniqueness of this compound lies in its versatile coordination chemistry and its significant biological activities, particularly its anticancer properties .

Properties

CAS No.

82766-13-0

Molecular Formula

C13H12N4S

Molecular Weight

256.33 g/mol

IUPAC Name

[(E)-[phenyl(pyridin-2-yl)methylidene]amino]thiourea

InChI

InChI=1S/C13H12N4S/c14-13(18)17-16-12(10-6-2-1-3-7-10)11-8-4-5-9-15-11/h1-9H,(H3,14,17,18)/b16-12+

InChI Key

DJSSWOPZTQTBBW-FOWTUZBSSA-N

Isomeric SMILES

C1=CC=C(C=C1)/C(=N\NC(=S)N)/C2=CC=CC=N2

Canonical SMILES

C1=CC=C(C=C1)C(=NNC(=S)N)C2=CC=CC=N2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.